molecular formula C13H8F3NO4 B14587613 2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol CAS No. 61148-02-5

2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol

Cat. No.: B14587613
CAS No.: 61148-02-5
M. Wt: 299.20 g/mol
InChI Key: CZLLKYAAXNYGSE-UHFFFAOYSA-N
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Description

2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol is an organic compound characterized by the presence of nitro, phenoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-nitrophenol with 3-(trifluoromethyl)phenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide (DMF), dichloromethane.

Major Products

    Reduction: 2-Amino-5-[3-(trifluoromethyl)phenoxy]phenol.

    Oxidation: Quinone derivatives.

    Substitution: Various esters and ethers.

Scientific Research Applications

2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenol
  • 4-Nitro-3-(trifluoromethyl)phenol
  • Phenol, 2-(trifluoromethyl)-

Uniqueness

2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

CAS No.

61148-02-5

Molecular Formula

C13H8F3NO4

Molecular Weight

299.20 g/mol

IUPAC Name

2-nitro-5-[3-(trifluoromethyl)phenoxy]phenol

InChI

InChI=1S/C13H8F3NO4/c14-13(15,16)8-2-1-3-9(6-8)21-10-4-5-11(17(19)20)12(18)7-10/h1-7,18H

InChI Key

CZLLKYAAXNYGSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])O)C(F)(F)F

Origin of Product

United States

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